molecular formula C9H8ClI2NO3 B1441276 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate CAS No. 32401-40-4

2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate

Cat. No.: B1441276
CAS No.: 32401-40-4
M. Wt: 467.42 g/mol
InChI Key: CYRCWXDNSDQEIY-UHFFFAOYSA-N
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Description

2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate is a chemical compound with the molecular formula C9H8ClI2NO3 and a molecular weight of 467.43 g/mol . This compound is characterized by the presence of chloroethyl, diiodo, and oxo-pyridinyl groups, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

The synthesis of 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate typically involves the reaction of 3,5-diiodo-4-oxo-1(4H)-pyridine with chloroethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure the completion of the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate can undergo various chemical reactions, including:

Scientific Research Applications

2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The diiodo groups may enhance the compound’s binding affinity and specificity for certain targets, while the oxo-pyridinyl moiety can participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloroethyl 2-(3,5-diiodo-4-oxopyridin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClI2NO3/c10-1-2-16-8(14)5-13-3-6(11)9(15)7(12)4-13/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRCWXDNSDQEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1CC(=O)OCCCl)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClI2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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